molecular formula C10H7BrClNO B572323 4-Bromo-3-chloro-7-methoxyquinoline CAS No. 1208452-88-3

4-Bromo-3-chloro-7-methoxyquinoline

Cat. No. B572323
CAS RN: 1208452-88-3
M. Wt: 272.526
InChI Key: AXUVEBXTLZJXMK-UHFFFAOYSA-N
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Description

“4-Bromo-3-chloro-7-methoxyquinoline” is a chemical compound with the molecular formula C10H7BrClNO . It is a halogenated heterocycle and is often used in research and development .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety . The exact mass is 270.94000 .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • 4-Bromo-3-chloro-7-methoxyquinoline can be synthesized through regioselective alkoxydehalogenation of dihalogenoquinolines, as demonstrated in the study by Osborne and Miller (1993), where solid sodium alkoxide in toluene is used (Osborne & Miller, 1993).
    • Flagstad et al. (2014) presented a practical and scalable 4-step route for the synthesis of halogenated quinoline building blocks, including 4-bromo-3-fluoro-6-methoxyquinoline, which are important for antimicrobial drug discovery (Flagstad et al., 2014).
  • Medicinal Chemistry and Drug Development :

    • Research by Kadrić et al. (2014) on 3-hydroxyquinolin-4(1H)-ones, which are structurally similar to this compound, focused on the synthesis of cytotoxic compounds against various cancer cell lines, highlighting the potential of quinoline derivatives in anticancer drug development (Kadrić et al., 2014).
    • The synthesis of 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline by Sun Tie-min (2009) suggests the potential of quinoline derivatives in developing anti-tuberculosis drugs (Sun Tie-min, 2009).
  • Advanced Material Synthesis and Chemosensor Development :

    • A study by Prodi et al. (2001) on 5-chloro-8-methoxyquinoline, a compound structurally related to this compound, indicated its application as a selective chemosensor for cadmium, which can be relevant in environmental monitoring and safety applications (Prodi et al., 2001).
  • Structural and Theoretical Studies :

    • Zhou et al. (2022) conducted a comprehensive study on the synthesis, crystal structure, and DFT analysis of bromo-chloro-methoxyquinoline compounds, providing valuable insights into the physical and chemical properties of these compounds (Zhou et al., 2022).

Safety and Hazards

“4-Bromo-3-chloro-7-methoxyquinoline” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the hazard statements . Precautionary measures include avoiding eye contact and ingestion .

properties

IUPAC Name

4-bromo-3-chloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-9(4-6)13-5-8(12)10(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUVEBXTLZJXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C(=C2C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672645
Record name 4-Bromo-3-chloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1208452-88-3
Record name 4-Bromo-3-chloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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